molecular formula C28H29N3O2S2 B11542633 N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

Cat. No.: B11542633
M. Wt: 503.7 g/mol
InChI Key: GSINVSWZHULXRV-UHFFFAOYSA-N
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Description

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the benzothiazole derivative with 2,6-diethylphenyl isocyanate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the carbamoyl benzothiazole with a thiol derivative under basic conditions.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the sulfanyl benzothiazole with 3-phenylpropanoic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring and carbamoyl group are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethylphenyl)acetamide: Similar in structure but lacks the benzothiazole ring and sulfanyl linkage.

    N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: Contains a piperidine ring instead of a benzothiazole ring.

Uniqueness

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is unique due to the presence of the benzothiazole ring, sulfanyl linkage, and phenylpropanamide moiety, which together impart distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C28H29N3O2S2/c1-3-20-11-8-12-21(4-2)27(20)31-26(33)18-34-28-30-23-15-14-22(17-24(23)35-28)29-25(32)16-13-19-9-6-5-7-10-19/h5-12,14-15,17H,3-4,13,16,18H2,1-2H3,(H,29,32)(H,31,33)

InChI Key

GSINVSWZHULXRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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